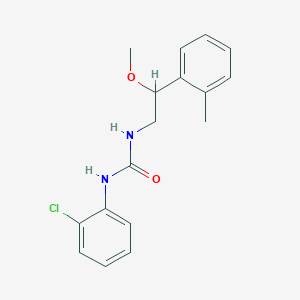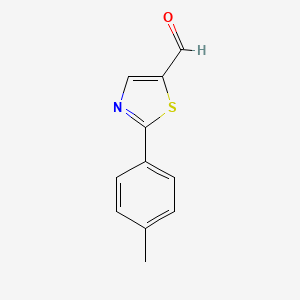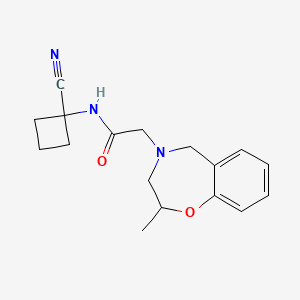
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea, also known as CMTMU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond is thought to be responsible for the selective reactivity of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea towards ROS.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect against oxidative stress-induced cell death in neuronal cells, suggesting a potential therapeutic application in neurodegenerative diseases. Additionally, 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been shown to induce apoptosis in cancer cells, suggesting a potential anti-cancer application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is its selectivity towards ROS, which makes it a valuable tool for studying oxidative stress in biological systems. Additionally, 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea. One potential area of interest is the development of new fluorescent probes based on the structure of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea, which may have improved selectivity and sensitivity for ROS detection. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea and its potential therapeutic applications in various diseases.
Métodos De Síntesis
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with o-tolualdehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the corresponding amine, which is further reacted with 2-methoxy-2-(o-tolyl)acetyl chloride to form 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been shown to selectively react with ROS and emit a fluorescent signal, making it a valuable tool for studying oxidative stress in cells and tissues.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYXSDPTWCZOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Difluorodispiro[3.1.36.14]decan-2-one](/img/structure/B2946651.png)

![1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946656.png)
![N-(3,4-Difluorophenyl)-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2946658.png)
![4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2946660.png)

![methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2946662.png)


![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)

![Tert-butyl 9-[4-[(prop-2-enoylamino)methyl]benzoyl]-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2946671.png)
![6-Oxa-7lambda6-thia-8-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2946672.png)